molecular formula C10H9NO2 B033003 2-(4,5,6,7-Tetradeuterio-1H-indol-3-yl)acetic acid CAS No. 76937-77-4

2-(4,5,6,7-Tetradeuterio-1H-indol-3-yl)acetic acid

Cat. No. B033003
Key on ui cas rn: 76937-77-4
M. Wt: 179.21 g/mol
InChI Key: SEOVTRFCIGRIMH-RHQRLBAQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05420123

Procedure details

To indole-3-acetic acid (186 mg, 1.06 mmol) in 3.5 mL of methylene chloride and 0.009 mL of dimethylformamide, oxalyl chloride (2 M in methylene chloride, 0.64 mL, 1.27 mmol) was added. The mixture was stirred at room temperature for 1 hour and concentrated to give 1H-indole-3-acetyl chloride.
Quantity
186 mg
Type
reactant
Reaction Step One
Quantity
0.64 mL
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
solvent
Reaction Step One
Quantity
0.009 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([CH2:10][C:11]([OH:13])=O)=[CH:2]1.C(Cl)(=O)C([Cl:17])=O>C(Cl)Cl.CN(C)C=O>[CH:6]1[CH:5]=[C:4]2[C:3]([CH2:10][C:11]([Cl:17])=[O:13])=[CH:2][NH:1][C:9]2=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
186 mg
Type
reactant
Smiles
N1C=C(C2=CC=CC=C12)CC(=O)O
Name
Quantity
0.64 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
3.5 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0.009 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1=CC=C2C(=C1)C(=CN2)CC(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.